molecular formula C23H32O6 B282436 Bis(2-methylpropyl) 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate

Bis(2-methylpropyl) 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate

Cat. No. B282436
M. Wt: 404.5 g/mol
InChI Key: BRGRVHJIWQXPQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(2-methylpropyl) 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate, also known as BMHPCD, is a chemical compound with potential applications in scientific research. This compound is a member of the cyclohexanedicarboxylate family and has been shown to have interesting biochemical and physiological effects.

Mechanism of Action

The mechanism of action of Bis(2-methylpropyl) 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes involved in inflammation, cancer, and viral replication. Bis(2-methylpropyl) 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate has also been shown to have an effect on the expression of certain genes involved in these processes.
Biochemical and Physiological Effects:
Bis(2-methylpropyl) 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate has been shown to have interesting biochemical and physiological effects. In vitro studies have demonstrated that this compound has anti-inflammatory, anti-cancer, and anti-viral properties. Bis(2-methylpropyl) 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to induce apoptosis in cancer cells. In addition, this compound has been shown to inhibit the replication of certain viruses, such as HIV and HCV. Bis(2-methylpropyl) 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate has also been shown to have antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

Bis(2-methylpropyl) 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate has several advantages and limitations for lab experiments. One advantage is that this compound is relatively easy to synthesize and can be obtained in a pure form through recrystallization. Another advantage is that Bis(2-methylpropyl) 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate has been shown to have interesting biochemical and physiological effects, which make it a promising candidate for the development of new drugs. However, one limitation is that the mechanism of action of Bis(2-methylpropyl) 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate is not fully understood, which makes it difficult to design experiments to study its effects. Another limitation is that the yield of the synthesis reaction is relatively low, which makes it difficult to obtain large quantities of the compound.

Future Directions

There are several future directions for the study of Bis(2-methylpropyl) 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate. One direction is to further investigate the mechanism of action of this compound. This could involve studying its effects on specific enzymes and genes involved in inflammation, cancer, and viral replication. Another direction is to study the pharmacokinetics and pharmacodynamics of Bis(2-methylpropyl) 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate in vivo. This could involve testing the compound in animal models to determine its efficacy and toxicity. Another direction is to explore the potential applications of Bis(2-methylpropyl) 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate in the treatment of oxidative stress-related diseases. Finally, future research could focus on the development of new derivatives of Bis(2-methylpropyl) 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate with improved properties, such as higher yield and better solubility.

Synthesis Methods

The synthesis of Bis(2-methylpropyl) 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate involves the reaction of 4-hydroxy-4-methyl-2-phenylcyclohexanone with diisopropyl malonate in the presence of a base catalyst. The resulting intermediate is then treated with acetic anhydride and sodium acetate to yield the final product. The yield of this reaction is relatively low, around 30%, and the synthesis requires several steps. However, Bis(2-methylpropyl) 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate can be obtained in a pure form through recrystallization.

Scientific Research Applications

Bis(2-methylpropyl) 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to have interesting biochemical and physiological effects, which make it a promising candidate for the development of new drugs. Bis(2-methylpropyl) 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate has been studied for its potential anti-inflammatory, anti-cancer, and anti-viral properties. In addition, this compound has been shown to have antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases.

properties

Molecular Formula

C23H32O6

Molecular Weight

404.5 g/mol

IUPAC Name

bis(2-methylpropyl) 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate

InChI

InChI=1S/C23H32O6/c1-14(2)12-28-21(25)19-17(24)11-23(5,27)20(22(26)29-13-15(3)4)18(19)16-9-7-6-8-10-16/h6-10,14-15,18-20,27H,11-13H2,1-5H3

InChI Key

BRGRVHJIWQXPQK-UHFFFAOYSA-N

SMILES

CC(C)COC(=O)C1C(C(C(CC1=O)(C)O)C(=O)OCC(C)C)C2=CC=CC=C2

Canonical SMILES

CC(C)COC(=O)C1C(C(C(CC1=O)(C)O)C(=O)OCC(C)C)C2=CC=CC=C2

Origin of Product

United States

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